1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is an organotin compound that features both a methylsulfonyl group and a trimethylstannyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole typically involves the introduction of the methylsulfonyl and trimethylstannyl groups onto the indole ring through a series of organic reactions. One common method involves the reaction of 1H-indole with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Subsequently, the trimethylstannyl group can be introduced via a palladium-catalyzed stannylation reaction using trimethyltin chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding indole derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Indole derivatives.
Substitution: Various functionalized indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific bioactive compounds derived from it .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.
Trimethylstannyl arylboronates: Compounds that feature both tin and boron substituents on an aromatic ring
Uniqueness
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is unique due to the presence of both a methylsulfonyl and a trimethylstannyl group on the indole ring, which provides distinct reactivity and potential for diverse applications in synthesis and material science.
Properties
CAS No. |
167410-91-5 |
---|---|
Molecular Formula |
C12H21NO2SSn |
Molecular Weight |
362.075 |
IUPAC Name |
methane;1-methylsulfonylindole;tin |
InChI |
InChI=1S/C9H9NO2S.3CH4.Sn/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10;;;;/h2-7H,1H3;3*1H4; |
InChI Key |
JUSFLWWZXKUKPE-UHFFFAOYSA-N |
SMILES |
C.C.C.CS(=O)(=O)N1C=CC2=CC=CC=C21.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.